2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13440539
InChI: InChI=1S/C11H10BrFO2/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
SMILES: C1CC1C(=O)COC2=C(C=C(C=C2)Br)F
Molecular Formula: C11H10BrFO2
Molecular Weight: 273.10 g/mol

2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone

CAS No.:

Cat. No.: VC13440539

Molecular Formula: C11H10BrFO2

Molecular Weight: 273.10 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone -

Specification

Molecular Formula C11H10BrFO2
Molecular Weight 273.10 g/mol
IUPAC Name 2-(4-bromo-2-fluorophenoxy)-1-cyclopropylethanone
Standard InChI InChI=1S/C11H10BrFO2/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
Standard InChI Key ARPSHZCSDXHFQE-UHFFFAOYSA-N
SMILES C1CC1C(=O)COC2=C(C=C(C=C2)Br)F
Canonical SMILES C1CC1C(=O)COC2=C(C=C(C=C2)Br)F

Introduction

2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone is a synthetic organic compound with the chemical formula C11H10BrFO2. It is characterized by its unique structural features, including a cyclopropyl group attached to an ethanone backbone, which is further linked to a bromo-fluorophenoxy moiety. This compound is of interest in various chemical and pharmaceutical applications due to its potential bioactivity and reactivity.

Synthesis Methods

The synthesis of 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone typically involves a series of organic reactions. One common approach might include the reaction of a cyclopropyl ketone with a bromo-fluorophenol in the presence of a suitable catalyst or base to facilitate the formation of the phenoxy linkage.

Synthesis Steps:

  • Starting Materials: Cyclopropyl ketone and 4-bromo-2-fluorophenol.

  • Reaction Conditions: The reaction is often conducted in a solvent like DMF or dichloromethane, with a base such as potassium carbonate or triethylamine.

  • Purification: The product can be purified using techniques such as column chromatography or recrystallization.

Potential Applications

While specific applications of 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone are not widely documented, compounds with similar structures have been explored in pharmaceutical and agrochemical research due to their potential bioactivity. The presence of halogens like bromine and fluorine can enhance the compound's ability to interact with biological targets, making it a candidate for further investigation in drug discovery or as a precursor for more complex molecules.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for characterizing the structure and purity of 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone.

  • 1H NMR: Expected signals include those for the cyclopropyl protons (typically around 0.5-1.5 ppm) and aromatic protons (around 6.5-8.5 ppm).

  • 13C NMR: Signals for the carbonyl carbon, cyclopropyl carbons, and aromatic carbons can be observed.

  • IR Spectroscopy: The carbonyl stretch is usually observed around 1700 cm^-1, with additional bands corresponding to the phenoxy linkage and aromatic rings.

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